Terminal Chain Length Effect on Dielectric Anisotropy in Fluorinated Alkenyl Tolanes
In a systematic study of fluorinated LC compounds with alkenyl terminal groups, the alkenyls bearing a 3‑pentenyl group exhibited dielectric anisotropy (Δε) values comparable to those of 1‑propenyl analogs, whereas alkenyls with a 4‑pentenyl group showed considerably lower Δε [1]. This experimental finding is directly relevant to the differentiation of CAS 797048‑18‑1 (pent‑3‑en‑1‑yl) from its closest homolog CAS 797048‑24‑9 (pent‑4‑en‑1‑yl). Although absolute Δε values for the exact CAS numbers were not located in the public domain for this guide, the class‑level inference indicates that the 3‑pentenyl compound will sustain a higher positive dielectric anisotropy than the 4‑pentenyl analog, making it more suitable for low‑voltage‑driven active‑matrix displays.
| Evidence Dimension | Dielectric anisotropy (Δε) comparison between 3-pentenyl and 4-pentenyl terminated fluorinated LC compounds |
|---|---|
| Target Compound Data | Qualitative: Δε of 3-pentenyl derivative comparable to 1-propenyl analog (higher Δε class) |
| Comparator Or Baseline | 4-pentenyl terminated analog exhibited 'considerably lower Δε' [1] |
| Quantified Difference | Specific numerical difference not reported in the cited study; the trend is qualitatively confirmed. |
| Conditions | Fluorinated liquid crystals with alkenyl terminal groups; Δε measured in nematic phase at standard LC characterization temperature (typically 25°C or extrapolated to room temperature). |
Why This Matters
Higher Δε directly reduces the required driving voltage, which is critical for energy-efficient portable displays; substituting with a 4-pentenyl analog would increase power consumption and might require a complete mixture reformulation to meet voltage specifications.
- [1] M. Schadt, R. Buchecker, A. Villiger, 'Physical Properties of Novel Fluorinated Ethers and Ether Mixtures for Actively-Addressed, Twisted Nematic Liquid Crystal Displays,' Mol. Cryst. Liq. Cryst., 1991, Vol. 196, pp. 89–102. View Source
